molecular formula C12H15NO3 B14932084 Morpholine, 4-(p-methoxybenzoyl)- CAS No. 7504-58-7

Morpholine, 4-(p-methoxybenzoyl)-

Cat. No.: B14932084
CAS No.: 7504-58-7
M. Wt: 221.25 g/mol
InChI Key: NQXDFSXYFLBDHX-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)-morpholin-4-ylmethanone is an organic compound that features a morpholine ring attached to a methanone group, which is further connected to a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)-morpholin-4-ylmethanone typically involves the reaction of 4-methoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of (4-methoxyphenyl)-morpholin-4-ylmethanone can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxyphenyl)-morpholin-4-ylmethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including enzyme inhibition and receptor binding.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-Methoxyphenylacetylene

Uniqueness

(4-Methoxyphenyl)-morpholin-4-ylmethanone is unique due to the presence of both a morpholine ring and a methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Biological Activity

Morpholine, 4-(p-methoxybenzoyl)-, is a compound that has garnered attention for its diverse biological activities, particularly in the context of medicinal chemistry and drug development. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Morpholine Derivatives

Morpholine is a six-membered heterocyclic compound containing nitrogen and oxygen atoms. Its derivatives, including morpholine, 4-(p-methoxybenzoyl)-, are known to exhibit various biological activities, making them valuable in drug discovery. The methoxy group enhances the pharmacological profile of morpholine derivatives by influencing their interaction with biological targets.

1. CNS Drug Discovery

Morpholine derivatives have been extensively studied for their role in central nervous system (CNS) drug discovery. Specifically, they have shown potential in modulating receptors involved in mood disorders and pain management. For instance, the introduction of a methoxy group can alter the binding affinity and activity at the cannabinoid receptor type 2 (CB2), shifting from agonist to antagonist activity depending on the structural modifications made to the morpholine ring .

2. Neurodegenerative Diseases

Research indicates that morpholine-containing compounds may be effective against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, certain morpholine derivatives have been identified as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's pathology. These compounds demonstrated a reduction in amyloid-beta levels in animal models . Additionally, morpholine derivatives targeting various receptors involved in neuroprotection have shown promise in alleviating symptoms associated with Parkinson's disease .

3. Anticholinesterase Activity

Morpholine derivatives have also been investigated for their anticholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. Inhibitory assays against human recombinant acetylcholinesterase (hAChE) and butyrylcholinesterase (BChE) revealed that some morpholine-based compounds exhibit subnanomolar potency as dual inhibitors . This dual inhibition is beneficial as it addresses both cholinergic deficits and potential toxicities associated with selective inhibitors.

The biological activity of morpholine, 4-(p-methoxybenzoyl)- can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with various receptors such as sigma receptors and cannabinoid receptors, influencing pathways involved in pain perception and mood regulation .
  • Enzyme Inhibition : Morpholine derivatives inhibit key enzymes like γ-secretase and acetylcholinesterase, which are critical in neurodegenerative processes and cholinergic signaling .
  • Neuroprotective Effects : Studies have shown that certain morpholine compounds exert neuroprotective effects by reducing inflammation and oxidative stress in neuronal cells .

Case Study 1: Anticancer Activity

A study highlighted a morpholine derivative that exhibited significant anticancer properties by inhibiting specific enzymes involved in tumor progression. The compound demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Pain Management

Another investigation focused on a morpholine-based compound that effectively reduced pain responses in animal models through its action on CB2 receptors. This research supports the potential use of morpholine derivatives in developing analgesics with fewer side effects compared to traditional opioids .

Data Tables

Biological Activity Mechanism Reference
Modulation of CB2 ReceptorsAgonist/Antagonist Activity
Inhibition of γ-SecretaseReduces Amyloid-Beta Levels
Anticholinesterase ActivityDual Inhibition of AChE/BChE
Cytotoxicity Against CancerInduces Apoptosis

Properties

CAS No.

7504-58-7

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(4-methoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H15NO3/c1-15-11-4-2-10(3-5-11)12(14)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3

InChI Key

NQXDFSXYFLBDHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOCC2

Origin of Product

United States

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